molecular formula C16H23F3N4OS2 B2454551 5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide CAS No. 2034381-14-9

5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide

Cat. No.: B2454551
CAS No.: 2034381-14-9
M. Wt: 408.5
InChI Key: SMJGSLGGBZYFOB-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide is a useful research compound. Its molecular formula is C16H23F3N4OS2 and its molecular weight is 408.5. The purity is usually 95%.
BenchChem offers high-quality 5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4OS2/c17-16(18,19)11-5-6-13-21-22-14(23(13)10-11)9-20-15(24)4-2-1-3-12-7-8-25-26-12/h11-12H,1-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGSLGGBZYFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dithiolane Ring Formation

The 1,2-dithiolane moiety is synthesized via oxidative cyclization of a dithiol precursor. Adapted from, the protocol involves:

  • Precursor Synthesis : Reacting 3-bromo-2-(bromomethyl)propionic acid with potassium thioacetate in a basic aqueous medium to form 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. This step proceeds via nucleophilic displacement of bromine atoms by thioacetate ions under nitrogen atmosphere at 55°C.
  • Deprotection and Cyclization : Treating the thioacetyl-protected intermediate with ammonium hydroxide in methanol under microwave irradiation (75°C, 45 min) to remove acetyl groups, followed by oxidative ring closure to form the 1,2-dithiolane.

Key Reaction Conditions :

Step Reagents Temperature Time Yield
1 KSAc, H2O 55°C 20 min 85%
2 NH4OH, MeOH 75°C (MW) 45 min 78%

Pentanamide Chain Elongation

The pentanamide chain is introduced via amidation of the dithiolane-carboxylic acid intermediate:

  • Activation : Reacting 3-(1,2-dithiolan-3-yl)propanoic acid with thionyl chloride (SOCl2) to form the acyl chloride.
  • Coupling : Treating the acyl chloride with excess 1,5-diaminopentane in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours.

Purification : The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to yield 5-(1,2-dithiolan-3-yl)pentanamide.

Synthesis of (6-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridin-3-yl)Methanamine

Triazolopyridine Core Construction

The triazolopyridine scaffold is synthesized using a cyclocondensation strategy, as outlined in:

  • Pyridine Functionalization : Starting with 6-(trifluoromethyl)piperidin-3-one, condensation with hydrazine hydrate forms the corresponding hydrazone.
  • Triazole Ring Formation : Reacting the hydrazone with cyanogen bromide (BrCN) in ethanol under reflux to yield the 1,2,4-triazolo[4,3-a]pyridine core.

Optimization Note : The use of morpholine as a base enhances reaction efficiency by stabilizing intermediates during cyclization.

Final Coupling via Amide Bond Formation

The two subunits are conjugated using carbodiimide-mediated coupling:

  • Activation : 5-(1,2-Dithiolan-3-yl)pentanamide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Coupling : The activated ester is reacted with (6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-3-yl)methanamine at 0°C for 1 hour, followed by stirring at room temperature for 24 hours.

Purification and Yield :

  • Chromatography : Silica gel column chromatography (ethyl acetate/methanol 9:1) yields the pure product.
  • Isolated Yield : 62% after optimization.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 3.95 (m, 2H, -CH2NH-), 3.20 (t, 2H, dithiolane-CH2), 2.85 (m, 4H, piperidine-H), 1.75–1.25 (m, 10H, pentanamide and tetrahydro-pyridine).
  • $$ ^{13}C $$ NMR : δ 172.5 (CONH), 148.2 (triazole-C), 122.5 (q, $$ ^1J_{CF} = 285 Hz $$, CF3), 41.8 (dithiolane-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C20H25F3N6OS2 : [M+H]+ 523.1521
  • Observed : 523.1518.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Optimization Strategies

Dithiolane Ring Stability

The 1,2-dithiolane ring is prone to reduction under acidic conditions. To mitigate this, all reactions involving the dithiolane moiety are conducted under inert atmosphere with neutral pH buffers.

Triazole Regioselectivity

The cyclocondensation step favors 1,2,4-triazole formation due to the electronic effects of the trifluoromethyl group, which directs nucleophilic attack to the 4-position of the pyridine ring.

Coupling Efficiency

Initial low yields (45%) in the amide coupling step were improved to 62% by switching from DCC to EDC/HOBt, reducing side reactions.

Q & A

Q. Analytical characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC to assess purity (>95% for biological assays) .

Basic: How can researchers validate the compound’s structural integrity?

Beyond NMR and MS, advanced techniques include:

  • X-ray crystallography to resolve stereochemical ambiguities in the dithiolane or triazolopyridine moieties .
  • IR spectroscopy to identify functional groups (e.g., C=O in the pentanamide chain) .
  • Elemental analysis to verify stoichiometry, particularly for nitrogen and sulfur content .

Advanced: How to optimize reaction yields while minimizing side products?

  • Design of Experiments (DoE) : Use statistical models to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization steps .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance solubility of intermediates, while toluene reduces unwanted hydrolysis .
  • In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced: How to resolve contradictions in biological activity data across assays?

  • Target selectivity profiling : Use kinase panels or GPCR screens to identify off-target interactions that may explain variability .
  • Comparative SAR studies : Analyze analogs (e.g., replacing the trifluoromethyl group with chlorine) to isolate structural determinants of activity .
  • Metabolic stability assays : Assess if rapid degradation in certain assays (e.g., hepatic microsomes) leads to false negatives .

Advanced: What strategies improve the compound’s solubility and formulation stability?

  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility of the lipophilic dithiolane group .
  • pH adjustment : Ionize the pentanamide chain (pKa ~4.5–5.0) by formulating in mildly acidic buffers .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .

Advanced: How can computational modeling guide lead optimization?

  • Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with conserved ATP-binding pockets) .
  • MD simulations : Assess conformational stability of the dithiolane ring under physiological conditions .
  • ADMET prediction : Tools like SwissADME evaluate logP, BBB permeability, and CYP450 interactions .

Advanced: What methodologies elucidate drug-target interactions?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) for the compound and its target .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
  • Cryo-EM : Resolve binding conformations in complex with large macromolecular targets .

Advanced: How to handle reactive intermediates during synthesis?

  • Low-temperature techniques : Perform lithiation or Grignard reactions at –78°C to stabilize intermediates .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive amines or thiols during functionalization .
  • Flow chemistry : Minimize decomposition of unstable intermediates via continuous flow systems .

Advanced: How to address discrepancies in spectral data interpretation?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., tetrahydrotriazolopyridine protons) .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track specific atoms during spectral assignments .
  • Quantum chemical calculations : Predict NMR chemical shifts using DFT (e.g., B3LYP/6-31G**) to validate experimental data .

Advanced: What are best practices for scaling up synthesis without compromising purity?

  • Process analytical technology (PAT) : Implement in-line HPLC to monitor purity during pilot-scale reactions .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., 2-MeTHF) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for each step, such as impurity thresholds (<0.1%) .

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